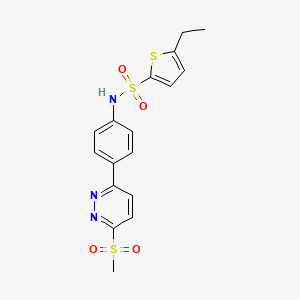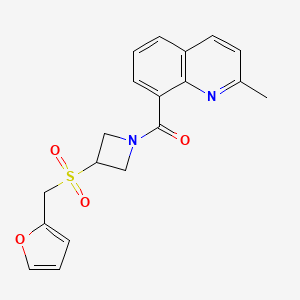![molecular formula C18H17N3O2 B2670249 N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-96-2](/img/structure/B2670249.png)
N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family . Pyrazolo[3,4-d]pyrimidines are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in various studies . For instance, one study reported the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on aromatic polyamides and polyimides, which share structural motifs with the compound , highlights the synthesis and characterization of new materials with enhanced thermal stability and excellent solubility. These materials exhibit promising properties for advanced applications due to their thermal stability and structural features (Choi & Jung, 2004). Similar research efforts have been directed towards the synthesis of polyamides and polyimides derived from specific diamino compounds, showcasing the versatility of such chemical frameworks in creating high-performance materials with significant thermal and oxidative stability (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Biological Applications
The compound's structural analogs have been synthesized and evaluated for their biological activities, including antimicrobial and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been developed as anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of these compounds (Rahmouni et al., 2016). This research indicates the broad scope of chemical modifications and screenings that can be applied to the core structure of N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide for discovering new biological activities.
Material Science Applications
The synthesis and study of compounds with similar structures have led to the development of materials with potential applications in electronics and photonics. These studies focus on understanding the molecular architecture and how modifications affect material properties, such as solubility, thermal stability, and electronic characteristics, which are crucial for developing new technologies (Yang & Lin, 1995).
Direcciones Futuras
Pyrazolo[3,4-d]pyrimidines, including “N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Therefore, future research could focus on exploring these properties further and developing new compounds with enhanced therapeutic activities.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-4-7-16-19-9-15(18(23)21(16)10-11)17(22)20-14-6-5-12(2)13(3)8-14/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRVIXQJYODGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-3-[4-(2,4,6-trimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2670167.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2670170.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2670172.png)



![N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2670178.png)
![[(2S)-1-benzylpiperidin-2-yl]methanamine](/img/structure/B2670180.png)
![N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2670181.png)



